molecular formula C14H12N2O B2780422 3-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 313549-87-0

3-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No. B2780422
CAS RN: 313549-87-0
M. Wt: 224.263
InChI Key: FOXHSJUELTXXSM-UHFFFAOYSA-N
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Description

“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a compound that has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using different pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Synthetic Organic Chemistry

Benzoxazole, a key component of “3-(1,3-Benzoxazol-2-yl)-2-methylaniline”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Anti-Microbial Activity

Some benzoxazole derivatives have shown significant anti-microbial activity . This makes “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” a potential candidate for the development of new anti-microbial agents.

Anti-Fungal Activity

In addition to its anti-microbial properties, benzoxazole derivatives have also demonstrated anti-fungal activity . This suggests that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could be used in the development of anti-fungal treatments.

Anti-Cancer Activity

Benzoxazole derivatives have been found to exhibit anti-cancer effects . Therefore, “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could potentially be used in cancer research and treatment.

Anti-Oxidant Activity

The benzoxazole motif exhibits anti-oxidant effects . This suggests that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could be used in the development of anti-oxidant therapies.

Anti-Inflammatory Activity

Benzoxazole derivatives have been found to have anti-inflammatory effects . This makes “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” a potential candidate for the development of new anti-inflammatory drugs.

Anti-Adipogenic Activity

“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” has been found to exhibit anti-adipogenic activity . It could potentially be used as a lead structure for the development of more efficient drugs for obesity control.

Potential β-Estrogen Receptor Ligands

“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” has been identified as a potential β-estrogen receptor ligand . This suggests that it could be used in research related to estrogen and estrogen receptor beta (ERβ), which is an attractive target for obesity control .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be inferred that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” may have potential applications in these areas in the future.

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXHSJUELTXXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-yl)-2-methylaniline

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